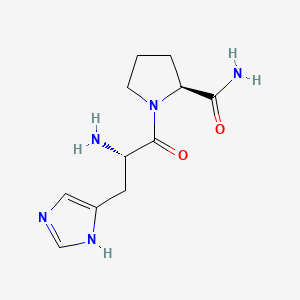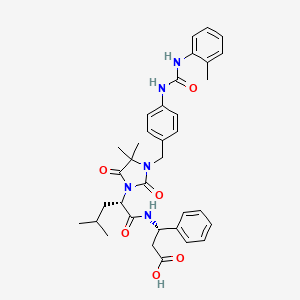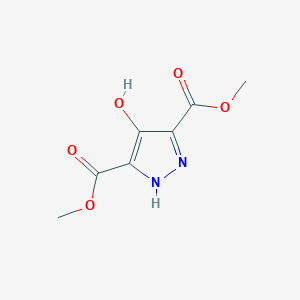
Dimethyl 4-Hydroxypyrazole-3,5-dicarboxylate
Descripción general
Descripción
Dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate is a chemical compound with the molecular formula C7H8N2O5. It is a white to tan solid that is used in various scientific research applications. This compound is known for its unique structure, which includes a pyrazole ring substituted with hydroxy and carboxylate groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-Hydroxypyrazole-3,5-dicarboxylate typically involves the reaction of 4-hydroxy-1H-pyrazole-3,5-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-oxo-1H-pyrazole-3,5-dicarboxylate.
Reduction: 4-hydroxy-1H-pyrazole-3,5-dimethanol.
Substitution: Various substituted pyrazole derivatives depending on the substituting agent used.
Aplicaciones Científicas De Investigación
Dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of Dimethyl 4-Hydroxypyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The hydroxy and carboxylate groups allow it to form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. The pyrazole ring structure also contributes to its binding affinity and selectivity for specific targets .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 1H-pyrazole-3,5-dicarboxylate: Similar structure but lacks the hydroxy group.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: Similar pyrazole ring but different substituents.
4-Halogeno-3,5-dimethyl-1H-pyrazole-1-carbodithioates: Similar pyrazole ring with halogen and carbodithioate substituents .
Uniqueness
Dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of both hydroxy and carboxylate groups on the pyrazole ring. This combination of functional groups enhances its reactivity and allows for a broader range of chemical transformations and biological interactions compared to similar compounds .
Propiedades
IUPAC Name |
dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5/c1-13-6(11)3-5(10)4(9-8-3)7(12)14-2/h10H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZGCRCSPADZHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NN1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


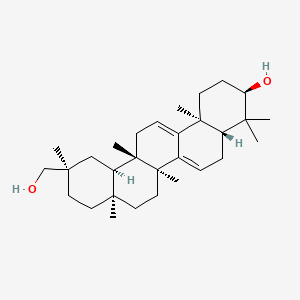
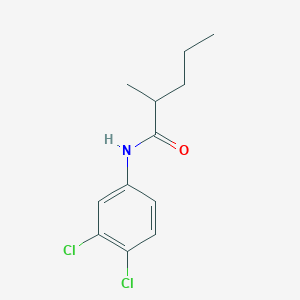
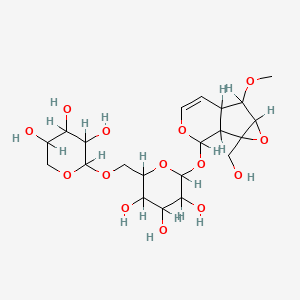
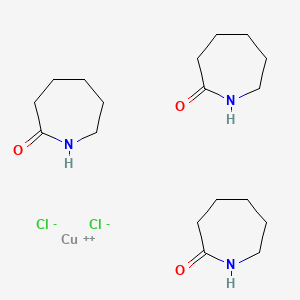
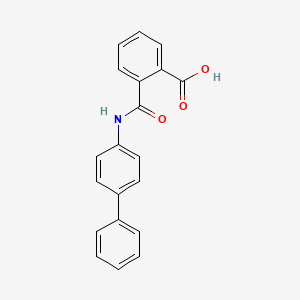
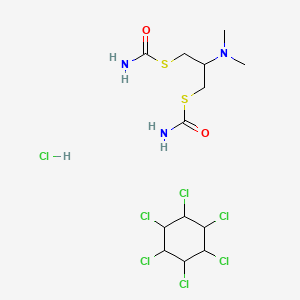
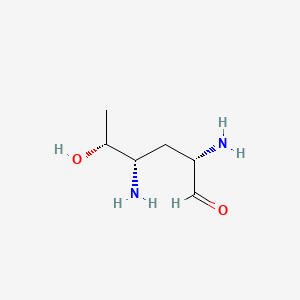
![(2R,3S)-2-amino-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]butanoic acid](/img/structure/B1673305.png)
